molecular formula C22H20N2O2 B2752687 N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942014-03-1

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2752687
CAS No.: 942014-03-1
M. Wt: 344.414
InChI Key: LQHCYQVOBYAHMV-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a naphthalene carboxamide scaffold linked to a phenyl ring substituted with a 2-oxopiperidine group. The 2-oxopiperidine (2-piperidone) moiety is a lactam and a common feature in many pharmacologically active compounds, often contributing to target binding and influencing pharmacokinetic properties . The structural architecture of this compound, combining a planar, aromatic naphthalene system with a conformationally constrained lactam, makes it a valuable intermediate for exploring protein-ligand interactions. Researchers can utilize this compound as a key building block for constructing more complex chemical libraries. Its potential research applications include serving as a core structure in the design and synthesis of novel enzyme inhibitors, particularly targeting kinase and other ATP-binding proteins . The presence of the carboxamide linkage and the hydrogen-bond accepting and donating capabilities of the oxopiperidine ring make it a versatile scaffold for probing biological targets. This product is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a starting material for further chemical optimization in various therapeutic areas.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-10-3-4-13-24(21)20-9-5-8-19(15-20)23-22(26)18-12-11-16-6-1-2-7-17(16)14-18/h1-2,5-9,11-12,14-15H,3-4,10,13H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHCYQVOBYAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Oxopiperidin-1-yl)aniline

The introduction of the 2-oxopiperidinyl group onto the aniline ring is achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling. A method adapted from US20080064876A1 involves reacting 3-aminophenyl derivatives with 2-chloropiperidinone under basic conditions. For example:
$$
\text{3-Nitroaniline + 2-chloropiperidinone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-oxopiperidin-1-yl)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(2-oxopiperidin-1-yl)aniline}
$$
Key parameters include:

  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 80–100°C for substitution, room temperature for hydrogenation.
  • Yield : 65–75% after reduction.

Alternative Route via Cyclization

An alternative approach involves cyclizing δ-keto amines. For instance, reacting 3-aminophenylacetic acid with glutaric anhydride forms a piperidinone ring through intramolecular amidation:
$$
\text{3-Aminophenylacetic acid + glutaric anhydride} \xrightarrow{\text{EDCl, HOBt}} \text{3-(2-oxopiperidin-1-yl)phenylacetamide} \xrightarrow{\text{Hydrolysis}} \text{3-(2-oxopiperidin-1-yl)aniline}
$$
This method avoids nitro-group reduction but requires precise stoichiometry to prevent over-cyclization.

Amide Bond Formation: Coupling Strategies

The final step involves coupling 3-(2-oxopiperidin-1-yl)aniline with naphthalene-2-carboxylic acid. Multiple methods are documented in the literature:

Carbodiimide-Mediated Coupling

A widely used method, as described in PMC6272341, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
$$
\text{Naphthalene-2-carboxylic acid + EDCl/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{3-(2-oxopiperidin-1-yl)aniline}} \text{Target compound}
$$
Conditions :

  • Solvent : Dichloromethane (DCM) or DMF.
  • Temperature : 0°C to room temperature.
  • Yield : 70–85%.

Acyl Chloride Route

Naphthalene-2-carbonyl chloride reacts directly with the aniline intermediate in the presence of a base:
$$
\text{Naphthalene-2-carbonyl chloride + 3-(2-oxopiperidin-1-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
$$
Optimization Notes :

  • Excess triethylamine (2.5 equiv) ensures complete deprotonation of the amine.
  • Solvents like THF or ethyl acetate improve solubility.
  • Yield : 60–78%.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A protocol from PubChem CID 155517093 demonstrates:

  • Reagents : Naphthalene-2-carboxylic acid, EDCl, HOBt, and DMF.
  • Conditions : 100°C, 300 W, 15 minutes.
  • Yield : 88% with >95% purity.

Reaction Optimization and Challenges

Steric and Electronic Effects

The bulky naphthalene group and electron-deficient phenyl ring necessitate optimized coupling conditions. EDCl/HOBt outperforms other agents (e.g., DCC) due to enhanced activation of the carboxylic acid.

Protecting Group Strategies

The ketone in 2-oxopiperidin-1-yl may form imines with free amines. Acetal protection (e.g., ethylene glycol) during coupling prevents side reactions but requires post-synthesis deprotection.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Characterization :
    • $$^1$$H NMR : Aromatic protons (δ 7.5–8.5 ppm), piperidinone NH (δ 6.2 ppm).
    • LC-MS : [M+H]$$^+$$ at m/z 359.4.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
EDCl/HOBt coupling EDCl, HOBt, DMF, rt, 24 h 85 98 High yield, mild conditions Cost of reagents
Acyl chloride route Naphthoyl chloride, Et$$_3$$N, THF, 0°C–rt 78 95 Rapid reaction Moisture sensitivity
Microwave-assisted EDCl, HOBt, DMF, 100°C, 15 min 88 99 Fast, energy-efficient Specialized equipment required

Scalability and Industrial Applications

The EDCl/HOBt method is preferred for large-scale synthesis due to reproducibility and tolerance to impurities. Patent US20080064876A1 highlights ethyl acetate as a scalable solvent for piperidinone-containing intermediates, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Research

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Anticoagulant Activity
The compound has been shown to inhibit activated factor X (FXa), an essential enzyme in the coagulation cascade. This inhibition can reduce thrombin generation, making it a candidate for developing anticoagulant therapies for conditions like deep vein thrombosis and pulmonary embolism.

Antitumor Activity
Research indicates that structurally similar compounds exhibit cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). In vitro studies have reported IC50 values ranging from 8.4 to 10.4 µM for related naphthalene derivatives, suggesting potential anticancer properties.

Antiviral Properties
The compound has also demonstrated antiviral activity against various viruses, including herpes simplex virus types 1 and 2, influenza A and B viruses, and HIV type 1. This broad spectrum of activity indicates its potential utility in antiviral drug development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to create diverse chemical libraries for drug discovery and development.

Material Science

The compound's unique chemical properties make it suitable for applications in developing advanced materials, including polymers and coatings. Its ability to form specific interactions with other materials can lead to the creation of novel compounds with enhanced properties .

Anticancer Activity

A study involving naphthalene derivatives demonstrated their ability to induce apoptosis in cancer cells. For instance, one derivative exhibited a 22.86% apoptotic effect on HepG2 cells compared to control groups, along with increased levels of caspase-3, indicating a mechanism of action through apoptosis induction.

Inhibition of Carbonic Anhydrase

The inhibitory action on carbonic anhydrase was assessed through enzyme assays, suggesting implications for treatments targeting respiratory disorders. This activity highlights the compound's versatility in addressing multiple therapeutic areas .

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate biochemical pathways and produce therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Crystal structures of related carboxamides (e.g., N-(pyridin-4-yl)naphthalene-2-carboxamide) reveal intermolecular hydrogen bonding (N–H⋯S/N) and π-π stacking (3.59 Å distance) . The 2-oxopiperidinyl group in the target compound may enhance solubility or stability through intramolecular hydrogen bonds, contrasting with halogenated analogs, where halogen atoms primarily influence lipophilicity .

Data Table: Key Comparisons

Compound Name Substituent Biological Activity Synthesis Method Key Findings
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide 3-(2-oxopiperidin-1-yl)phenyl Not specified (structural analog to apixaban) Unspecified (likely microwave or traditional) 2-oxopiperidinyl may enable H-bonding; positional isomer of apixaban
N-(4-bromophenyl)naphthalene-2-carboxamide 4-bromophenyl Not specified (synthesis focus) Microwave irradiation (95% yield in 30 min) Efficient catalysis with KF/Al2O3
Ring-substituted 1-hydroxynaphthalene-2-carboxanilides Fluorophenyl, bromophenyl Anticancer (mitochondrial dysfunction) Traditional synthesis Induces mitochondrial superoxide in THP-1 cells
Apixaban 4-(2-oxopiperidin-1-yl)phenyl Anticoagulant (thrombin inhibition) Pharmaceutical synthesis 2-oxopiperidinyl critical for activity

Research Implications

  • Pharmacological Potential: The target compound’s 2-oxopiperidinyl group warrants investigation for anticoagulant or anticancer activity, leveraging structural parallels to apixaban and mitochondrial-targeting carboxamides .
  • Synthetic Optimization : Adopting microwave methods (as in ) could improve yield and purity.
  • Structure-Activity Relationship (SAR) : Positional effects of the 2-oxopiperidinyl group should be explored to refine target specificity.

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has a unique structure that positions it as a versatile building block for drug development. The synthesis typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with naphthalene-2-carboxylic acid, facilitated by coupling agents like EDCI and bases such as triethylamine. The reaction conditions are optimized for yield and purity, making it suitable for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. In particular, it has been evaluated for its interaction with various enzymes, including:

  • α-glucosidase: Preliminary studies suggest that this compound may inhibit α-glucosidase more effectively than standard drugs like Acarbose, indicating potential applications in managing diabetes .

Anticancer Properties

The compound's anticancer activity has been explored in several studies:

  • Cell Line Studies: In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values observed were competitive with established chemotherapeutics such as 5-Fluorouracil .
Cell Line IC50 (µM) Standard Drug Standard IC50 (µM)
MCF-724.745-Fluorouracil20.00
HCT1164.38Pemetrexed6.75

The mechanism by which this compound exerts its biological effects appears to involve:

  • Apoptosis Induction: Studies have shown that the compound can promote apoptosis in cancer cells, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Targeting Specific Pathways: Molecular docking studies indicate a high affinity for critical enzymes involved in cancer progression, suggesting that this compound could serve as a lead for further drug development targeting these pathways .

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

  • Diabetes Management: A study demonstrated that this compound could lower blood glucose levels in diabetic models, showcasing its potential as an antidiabetic agent .
  • Cancer Therapeutics: Research on its derivatives has shown enhanced anticancer activity compared to traditional agents, suggesting modifications could lead to more effective treatments .

Q & A

Q. What are the recommended synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Formation of the carboxamide bond via nucleophilic acyl substitution, often using activating agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
  • Piperidine Ring Functionalization : Introducing the 2-oxopiperidin-1-yl moiety through cyclization or substitution reactions. Solvents like ethanol or DMF are used, with temperature optimization (e.g., reflux or room temperature) to enhance yields .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for isolating the pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with specific chemical shifts for the naphthalene ring (δ 7.5–8.5 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups like the carbonyl (C=O stretch at ~1650 cm1^{-1}) and secondary amide (N–H bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, ensuring purity .

Q. How do solvent and temperature influence synthesis yield and purity?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, while DCM minimizes side reactions in sensitive steps .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition in exothermic steps, whereas reflux conditions (~80°C) accelerate cyclization .
  • Empirical Optimization : Pilot reactions with varying solvent/temperature combinations are critical. For example, DMF at 50°C improved yields by 15% compared to THF in a similar carboxamide synthesis .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) by simulating interactions between the naphthalene core and hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments, revealing solvent accessibility of the 2-oxopiperidinyl group .
  • QSAR Modeling : Relates structural features (e.g., electron-withdrawing groups on the phenyl ring) to bioactivity, guiding derivatization strategies .

Q. What strategies resolve contradictions in reaction yield data across studies?

  • Systematic Reproducibility Checks : Replicate reactions under reported conditions while monitoring variables (e.g., moisture levels, catalyst purity) .
  • Controlled Parameter Screening : Use Design of Experiments (DoE) to isolate factors like solvent/base combinations. For example, K2_2CO3_3 in DMF may outperform NaHCO3_3 due to superior deprotonation .
  • Advanced Analytics : LC-MS/MS identifies trace impurities (e.g., unreacted intermediates) that may skew yield calculations .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., piperidine ring formation), reducing side products .
  • In-line Monitoring : Techniques like FTIR or PAT (Process Analytical Technology) track reaction progress in real time, enabling immediate adjustments .
  • Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

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